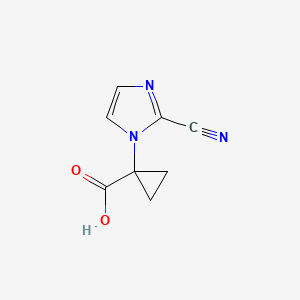
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-bromophenylpiperazine with phosgene (carbonyl chloride) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using suitable reagents.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide or acids like hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Hydrolysis: 4-(4-Bromophenyl)piperazine-1-carboxylic acid.
Coupling Reactions: Biphenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, facilitating its action at the target site. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine structure but lacks the carbonyl chloride group.
4-(4-Chlorophenyl)piperazine-1-carbonyl chloride hydrochloride: Similar structure with a chlorine atom instead of bromine.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro-fluoro substituted phenyl group.
Uniqueness
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. The bromine atom also contributes to its unique chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13BrCl2N2O |
|---|---|
Molekulargewicht |
340.04 g/mol |
IUPAC-Name |
4-(4-bromophenyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H12BrClN2O.ClH/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16;/h1-4H,5-8H2;1H |
InChI-Schlüssel |
HULCZSJIBJTRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)





![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)



